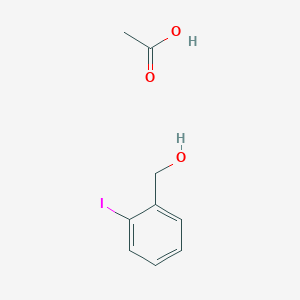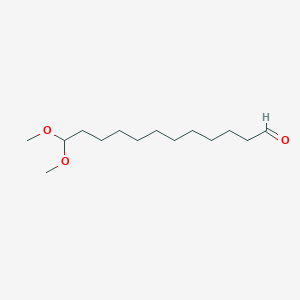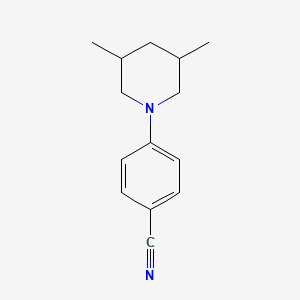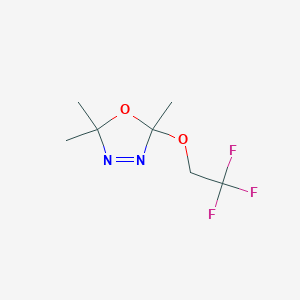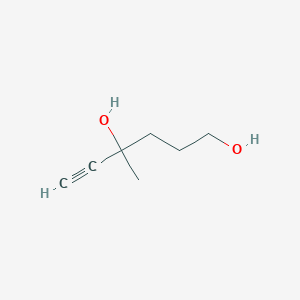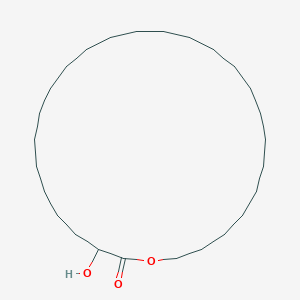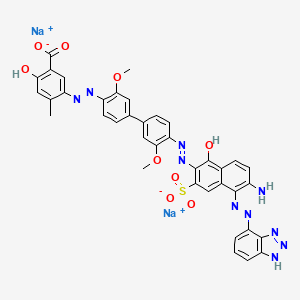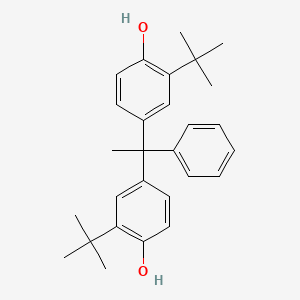
4,4'-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) is a synthetic organic compound known for its unique structural properties and applications. It is characterized by the presence of two tert-butylphenol groups attached to a central phenylethane moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) typically involves the reaction of tert-butylphenol with phenylethane derivatives under controlled conditions. One common method includes the use of catalysts to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and reduced phenolic compounds. These products are often used as intermediates in further chemical synthesis and industrial applications.
Wissenschaftliche Forschungsanwendungen
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve material properties.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, coatings, and additives due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) involves its interaction with molecular targets and pathways. It acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. Additionally, it can interact with enzymes and receptors, modulating their activity and exerting various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1-Phenylethane-1,1-diyl)bis(2-methylphenol): Similar structure but with methyl groups instead of tert-butyl groups.
4,4’-(1-Phenylethane-1,1-diyl)bis(2-chlorophenol): Contains chlorine atoms instead of tert-butyl groups.
4,4’-(1-Phenylethane-1,1-diyl)bis(2-hydroxyphenol): Hydroxyl groups replace the tert-butyl groups.
Uniqueness
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) is unique due to its tert-butyl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful as a stabilizer and antioxidant in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
85914-48-3 |
|---|---|
Molekularformel |
C28H34O2 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
2-tert-butyl-4-[1-(3-tert-butyl-4-hydroxyphenyl)-1-phenylethyl]phenol |
InChI |
InChI=1S/C28H34O2/c1-26(2,3)22-17-20(13-15-24(22)29)28(7,19-11-9-8-10-12-19)21-14-16-25(30)23(18-21)27(4,5)6/h8-18,29-30H,1-7H3 |
InChI-Schlüssel |
OCEQSAGTCSHWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C2=CC=CC=C2)C3=CC(=C(C=C3)O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
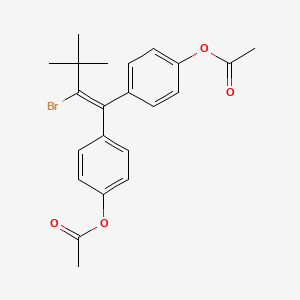
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
